molecular formula C10H15NO3 B228874 3-Pyrrolin-2-one, 3-acetyl-5-sec-butyl-4-hydroxy-, L- CAS No. 1013-59-8

3-Pyrrolin-2-one, 3-acetyl-5-sec-butyl-4-hydroxy-, L-

Cat. No.: B228874
CAS No.: 1013-59-8
M. Wt: 197.23 g/mol
InChI Key: CGMTUJFWROPELF-YPAAEMCBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium tenuazonate is the sodium salt of tenuazonic acid (TeA), a mycotoxin produced by fungal species such as Alternaria alternata and Phoma sorghina. Tenuazonic acid, a tetramic acid derivative (3-acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one), exhibits phytotoxic, antimicrobial, and cytotoxic properties . Its sodium salt is notable for its solubility in aqueous environments, facilitating its interaction with biological systems and metal ions.

Properties

CAS No.

1013-59-8

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(3E,5S)-5-[(2S)-butan-2-yl]-3-(1-hydroxyethylidene)pyrrolidine-2,4-dione

InChI

InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,12H,4H2,1-3H3,(H,11,14)/b7-6+/t5-,8-/m0/s1

InChI Key

CGMTUJFWROPELF-YPAAEMCBSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)[O-].[Na+]

Canonical SMILES

CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Metal Complexation Reactions

Sodium tenuazonate acts as a polydentate ligand, forming stable complexes with transition metals. These reactions are critical to its biological activity and environmental behavior.

Metal IonComplex StoichiometryStructural FeaturesConditionsReference
Cu(II)Cu(tenuazonate)₂·H₂OSquare-planar geometry with Z-enol tautomer; amide/acetyl O coordinationNeutral pH, aqueous
Fe(III)Fe(tenuazonate)₃Octahedral coordination; mixed ligand-field statesAcidic pH, aqueous
Ni(II)Ni(tenuazonate)₂High-spin complex; infrared shifts at 1,650 cm⁻¹ (C=O)Room temperature
Mg(II)Mg(tenuazonate)₂Labile complex; dissociates above pH 7Alkaline conditions

Key Findings :

  • The Cu(II) complex adopts a square-planar geometry, confirmed by X-ray crystallography .

  • Fe(III) complexes exhibit redox activity, facilitating electron transfer in Fenton-like reactions .

Redox Reactions and Fenton Chemistry

Sodium tenuazonate participates in iron-mediated redox cycles, generating reactive oxygen species (ROS).

Mechanism :

  • Fe(III) Reduction :

    Fe III tenuazonate 3+eFe II tenuazonate 3\text{Fe III tenuazonate }_3+e^-\rightarrow \text{Fe II tenuazonate }_3^-

    Demonstrated via ferrozine assays showing Fe(III)-to-Fe(II) reduction .

  • Hydroxyl Radical Formation :

    Fe II +H2O2Fe III +OH+OH\text{Fe II }+\text{H}_2\text{O}_2\rightarrow \text{Fe III }+\cdot \text{OH}+\text{OH}^-

    Tetramate-Fe(II) complexes initiate Fenton chemistry under acidic conditions, producing OH\cdot \text{OH} radicals .

Experimental Data :

  • ROS Detection : Electron paramagnetic resonance (EPR) confirmed OH\cdot \text{OH} generation in xanthobaccin A-Fe systems .

  • pH Dependency : Optimal activity occurs at pH 3–5, aligning with natural environments like rhizosphere soils .

Acid-Base Behavior

The tetramate core undergoes pH-dependent tautomerization, influencing reactivity:

Tautomeric Equilibrium :

Keto Form pH 7 Enol Form pH 5 \text{Keto Form pH 7 }\rightleftharpoons \text{Enol Form pH 5 }

  • Enol Form : Dominates under acidic conditions, enhancing metal-binding affinity .

  • Keto Form : Predominates in neutral/alkaline solutions, reducing chelation capacity .

Biological and Environmental Implications

  • Antimicrobial Activity : Metal sequestration disrupts microbial iron homeostasis .

  • Soil Chemistry : Facilitates Fe³⁺ solubilization in nutrient-limited environments .

Comparison with Similar Compounds

Key Properties :

  • Chemical Structure : The β-diketonate structure of tenuazonate enables metal chelation and hydrogen bonding .
  • Toxicity : Sodium tenuazonate has oral LD50 values of 81 mg/kg (female mice) and 168–180 mg/kg (rats), with significant sex-dependent variations in mice .
  • Applications : Used in studies of luminescent sensing with Ru(II)-biimidazole complexes due to its hydrogen-bonding capability .

Structural and Chemical Comparison

Table 1: Structural and Physicochemical Properties
Compound Key Features Source
Sodium Tenuazonate Sodium salt of TeA; ionic, water-soluble; pKa = 3.5 (TeA) ; forms hydrogen bonds with Ru(II) complexes . Alternaria alternata
Magnesium Tenuazonate Characterized as a natural product from Phoma sorghina; likely forms chelates with Mg²⁺ ; lower solubility than sodium salt. Phoma sorghina
Calcium Tenuazonate Similar to Mg tenuazonate; ionic interactions with Ca²⁺; identified alongside Mg tenuazonate in fungal metabolites . Phoma sorghina
Copper Tenuazonate Square-planar Cu(II) complex with Z-enol tautomer; stable coordination geometry . Synthetic studies

Key Differences :

  • Solubility: Sodium tenuazonate > Mg/Ca tenuazonate due to monovalent vs. divalent counterions.
  • Coordination Chemistry : Cu(II) forms stable chelates, while Na⁺ primarily acts as a counterion .

Metal Chelation and Reactivity

Tenuazonate exhibits broad metal-binding capabilities:

  • Sodium Tenuazonate : Interacts with Ru(II)-biimidazole complexes via hydrogen bonding, causing luminescence quenching .
  • Mg/Ca Tenuazonate : Found naturally in fungal extracts; ionic interactions dominate .
  • Cu Tenuazonate : Forms rigid square-planar complexes, enhancing stability in organic media .
Table 2: Metal Interaction Mechanisms
Metal Ion Interaction with Tenuazonate Biological Relevance
Na⁺ Counterion for solubility; no direct chelation . Enhances bioavailability in aqueous systems.
Mg²⁺/Ca²⁺ Ionic or weak chelation; identified in fungal metabolites . Role in fungal physiology unclear.
Cu²⁺ Strong chelation via β-diketonate groups; stable Z-enol configuration . Potential antimicrobial activity.
Table 3: Toxicological Data
Compound LD50 (Oral) Notes Source
Sodium Tenuazonate 81 mg/kg (female mice), 186 mg/kg (male mice) Sex-dependent toxicity; phytotoxic . Alternaria studies
Mg/Ca Tenuazonate Not explicitly reported Implicated in fungal pathogenicity . Phoma sorghina
Cyclopiazonic Acid 2.3–6.6 mg/kg (mice) Neurotoxic mycotoxin . Aspergillus spp.

Key Findings :

  • Sodium tenuazonate is more toxic to female mice, though the mechanism remains unclear .
  • Cyclopiazonic acid, another tetramic acid, shows higher toxicity than tenuazonic acid derivatives .

Q & A

Q. How is sodium tenuazonate analytically identified and quantified in complex matrices?

  • Methodological Answer : Sodium tenuazonate can be identified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for specificity. Quantification requires calibration curves with certified reference standards to ensure accuracy. For biological matrices, solid-phase extraction (SPE) is recommended to reduce interference from proteins or lipids . Validation parameters (e.g., limit of detection, recovery rates) should adhere to ICH guidelines for analytical procedures .

Q. What are the established protocols for synthesizing sodium tenuazonate in laboratory settings?

  • Methodological Answer : Synthesis typically involves the esterification of tenuazonic acid followed by neutralization with sodium hydroxide. Key steps include:
    • Purification via recrystallization using ethanol-water mixtures.
    • Monitoring reaction progress with thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
    • Ensuring anhydrous conditions to prevent hydrolysis of intermediates .

Q. How do researchers ensure the purity and stability of sodium tenuazonate in experimental settings?

  • Methodological Answer : Purity is assessed using elemental analysis (C, H, N, Na) and chromatographic methods (HPLC). Stability studies under varying temperatures and pH levels (e.g., 4°C, 25°C, 40°C) are critical. Degradation products are identified via accelerated stability testing, with data analyzed using Arrhenius kinetics models .

Advanced Research Questions

Q. What experimental designs are optimal for studying sodium tenuazonate’s mechanism of action in biological systems?

  • Methodological Answer : Use a combination of in vitro and in silico approaches:
    • In vitro : Dose-response assays (e.g., IC50 determination) with cell lines, paired with RNA sequencing to identify differentially expressed genes.
    • In silico : Molecular docking simulations to predict binding affinities to target proteins (e.g., mycotoxin-related enzymes). Controls should include negative (vehicle) and positive (known inhibitors) comparators .

Q. How can contradictory data on sodium tenuazonate’s bioactivity across studies be resolved?

  • Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., cell culture media composition, assay pH). Researchers should:
    • Replicate studies using standardized protocols (e.g., ISO 17025).
    • Apply meta-analysis techniques to pooled data, accounting for covariates like sodium ion concentration, which may interfere with bioactivity measurements .
    • Use principal component analysis (PCA) to identify confounding variables .

Q. What advanced techniques are recommended for optimizing sodium tenuazonate’s experimental parameters (e.g., pH, temperature)?

  • Methodological Answer : Response surface methodology (RSM) with a central composite design can model interactions between variables (e.g., pH 6–8, 20–40°C). Data is analyzed using ANOVA to identify significant factors. For time-dependent studies, kinetic modeling (e.g., Michaelis-Menten equations) is advised .

Data Analysis and Reporting

Q. How should researchers handle batch-to-batch variability in sodium tenuazonate samples?

  • Methodological Answer : Implement quality control (QC) protocols:
    • Use internal standards (e.g., deuterated analogs) during LC-MS/MS runs.
    • Apply statistical process control (SPC) charts to monitor variability. Outliers are identified via Grubbs’ test and excluded with justification .

Q. What statistical approaches are suitable for interpreting dose-dependent effects of sodium tenuazonate?

  • Methodological Answer : Nonlinear regression models (e.g., log-logistic curves) are preferred for dose-response data. For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) should replace ANOVA. Confidence intervals (95%) must accompany EC50/IC50 values .

Future Research Directions

Q. What gaps exist in current methodologies for studying sodium tenuazonate’s environmental impact?

  • Methodological Answer : Few studies address its degradation pathways in soil/water. Future work should:
    • Use isotopically labeled sodium tenuazonate (e.g., ¹⁴C-labeled) to track metabolites.
    • Apply high-resolution mass spectrometry (HRMS) for non-targeted screening of degradation products .

Q. How can omics technologies (e.g., metabolomics) enhance understanding of sodium tenuazonate’s biosynthetic pathways?

  • Methodological Answer : Genome mining of producing organisms (e.g., Alternaria spp.) paired with CRISPR-Cas9 gene editing can identify biosynthetic gene clusters. Metabolomic profiling via LC-HRMS reveals precursor molecules and shunt products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.